molecular formula C8H7ClF3NOS B1425548 2-Chloro-6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine CAS No. 188591-51-7

2-Chloro-6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine

Cat. No.: B1425548
CAS No.: 188591-51-7
M. Wt: 257.66 g/mol
InChI Key: CSRPBKXLJKSMBT-UHFFFAOYSA-N
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Description

2-Chloro-6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a chloro group at the second position, a hydroxyethylsulfanyl group at the sixth position, and a trifluoromethyl group at the fourth position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine typically involves multi-step organic reactions. One common method includes the nucleophilic substitution reaction where a suitable pyridine derivative is reacted with a chloro compound under controlled conditions. The hydroxyethylsulfanyl group can be introduced via a thiol-ene reaction, where an alkene reacts with a thiol in the presence of a radical initiator. The trifluoromethyl group is often introduced using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure, are crucial for large-scale synthesis. The purification process typically involves crystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine undergoes various chemical reactions, including:

    Oxidation: The hydroxyethylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or ammonia can be used in substitution reactions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dechlorinated pyridine derivatives.

    Substitution: Amino or alkoxy-substituted pyridine derivatives.

Scientific Research Applications

2-Chloro-6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The chloro and trifluoromethyl groups can enhance the compound’s binding affinity to certain enzymes or receptors. The hydroxyethylsulfanyl group may participate in hydrogen bonding or other interactions that stabilize the compound’s binding to its target. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-4-(trifluoromethyl)pyridine: Lacks the hydroxyethylsulfanyl group.

    6-(2-Hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine: Lacks the chloro group.

    2-Chloro-6-(methylsulfanyl)-4-(trifluoromethyl)pyridine: Has a methylsulfanyl group instead of a hydroxyethylsulfanyl group.

Uniqueness

2-Chloro-6-(2-hydroxyethylsulfanyl)-4-(trifluoromethyl)pyridine is unique due to the combination of its functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloro and trifluoromethyl groups enhances its electrophilic character, while the hydroxyethylsulfanyl group provides additional sites for chemical modification.

Properties

IUPAC Name

2-[6-chloro-4-(trifluoromethyl)pyridin-2-yl]sulfanylethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClF3NOS/c9-6-3-5(8(10,11)12)4-7(13-6)15-2-1-14/h3-4,14H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSRPBKXLJKSMBT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N=C1SCCO)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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